molecular formula C14H21N B12958214 1-(3-(tert-Butyl)phenyl)cyclobutanamine

1-(3-(tert-Butyl)phenyl)cyclobutanamine

Cat. No.: B12958214
M. Wt: 203.32 g/mol
InChI Key: POMZRHGTYDTRLD-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)phenyl)cyclobutanamine is an organic compound characterized by a cyclobutanamine core substituted with a tert-butyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butyl)phenyl)cyclobutanamine typically involves the following steps:

    Formation of the Cyclobutanamine Core: This can be achieved through a cyclization reaction involving suitable precursors, such as cyclobutanone and an amine source.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(tert-Butyl)phenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or sodium amide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutanamine derivatives.

Scientific Research Applications

1-(3-(tert-Butyl)phenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)phenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its binding affinity and reactivity. The cyclobutanamine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-(tert-Butyl)phenyl)cyclopropanamine
  • 1-(3-(tert-Butyl)phenyl)cyclopentanamine
  • 1-(3-(tert-Butyl)phenyl)cyclohexanamine

Uniqueness: 1-(3-(tert-Butyl)phenyl)cyclobutanamine is unique due to its specific ring size and substitution pattern. The cyclobutanamine core provides distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(3-tert-butylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C14H21N/c1-13(2,3)11-6-4-7-12(10-11)14(15)8-5-9-14/h4,6-7,10H,5,8-9,15H2,1-3H3

InChI Key

POMZRHGTYDTRLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCC2)N

Origin of Product

United States

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